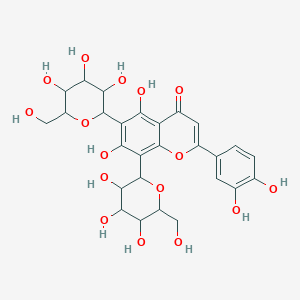
5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose: is a synthetic carbohydrate derivative It is a modified ribofuranose, which is a five-membered ring sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by selective deoxygenation and benzoylation. The acetylation of hydroxyl groups is usually achieved using acetic anhydride in the presence of a base like pyridine . The methylene group is introduced through a Wittig reaction or similar methodologies .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of oligosaccharides and polysaccharides.
Biology: In biological research, it is used to modify glycoproteins to increase their stability and solubility. This modification is crucial for studying protein interactions and functions .
Medicine: Its derivatives have shown activity against diseases like HIV and Hepatitis B by inhibiting reverse transcriptase .
Industry: In the industrial sector, it is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Wirkmechanismus
The mechanism of action of 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of viral RNA. This inhibition is achieved through the incorporation of the compound into the viral DNA, leading to chain termination .
Vergleich Mit ähnlichen Verbindungen
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: This compound is similar in structure but contains a fluorine atom, which can enhance its biological activity.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: This compound contains an azido group, making it useful in click chemistry applications.
Uniqueness: 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose is unique due to its methylene group, which provides distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C17H18O7 |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
(4,5-diacetyloxy-3-methylideneoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H18O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,14-15,17H,1,9H2,2-3H3 |
InChI-Schlüssel |
VJGLNXSQBQKQSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC(C1=C)COC(=O)C2=CC=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)









![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)
